DL-DiPhenylalanine DL-DiPhenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3680616
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 241.29

DL-DiPhenylalanine

CAS No.:

Cat. No.: VC3680616

Molecular Formula:

Molecular Weight: 241.29

* For research use only. Not for human or veterinary use.

DL-DiPhenylalanine -

Specification

Molecular Weight 241.29

Introduction

Structural Characteristics

Stereochemical Configuration and Isomeric Forms

DL-Diphenylalanine incorporates both stereoisomers of the phenylalanine amino acid. This stereochemical diversity significantly influences the compound's physical properties and self-assembly behavior. Research has demonstrated that the structure of diphenylalanine in solid-state depends critically on the absolute configuration of its residues. While the natural LL-diphenylalanine exists as a mixture of neutral and zwitterionic structures depending on environmental humidity, LD-diphenylalanine predominantly maintains a zwitterionic form regardless of experimental conditions .

Molecular Properties and Conformational States

The molecular structure of DL-diphenylalanine features characteristic peptide bonds and aromatic phenyl groups that contribute to its distinctive properties. When protected with groups such as 9-fluorenylmethoxycarbonyl (FMOC), as in FMOC-DL-3,3-diphenylalanine, the resulting compound has additional structural features that can be leveraged for specific applications. The molecular formula varies depending on the specific form, with FMOC-DL-3,3-diphenylalanine having a calculated molecular weight of 463.5 g/mol .

Table 1: Key Molecular Properties of FMOC-DL-3,3-diphenylalanine

PropertyValueSource
Molecular Weight463.5 g/molPubChem 2.1
Creation Date2005-09-09PubChem
Modification Date2025-04-05PubChem
IUPAC NameN-(fluorenylmethoxycarbonyl)-3,3-diphenyl-DL-alaninePubChem
IUPAC CondensedFmoc-DL-Dip-OHPubChem

Self-Assembly Properties

Nanostructure Formation and Characteristics

One of the most remarkable properties of DL-diphenylalanine is its ability to self-assemble into organized nanostructures, particularly peptide nanotubes (PNTs). These self-assembled structures form through non-covalent interactions including hydrogen bonding, π-π stacking, and hydrophobic interactions between the peptide molecules. The resulting nanotubes exhibit fascinating structural and electrical properties that can be modulated by environmental conditions and the presence of water molecules within their cavities .

Solvent Effects on Self-Assembly Behavior

The choice of solvent significantly influences the self-assembly properties of diphenylalanine peptides. Comprehensive molecular dynamics simulations combined with experimental validation have demonstrated that diphenylalanine exhibits strong self-assembling propensity in aqueous environments, while showing considerably weaker self-assembly behavior in organic solvents such as methanol . This differential behavior has important implications for the development of controlled self-assembly processes for technological applications.

The solvent-dependent behavior of diphenylalanine creates opportunities for precisely controlling the self-assembly process through careful selection of solvent systems. In water, the hydrophobic driving forces promote assembly, while in methanol, the reduced polarity alters these interactions significantly. Temperature also plays a critical role in the self-assembly process, with higher temperatures typically accelerating molecular movement but potentially destabilizing some assembled structures .

Structural Parameters of Self-Assembled Nanotubes

Self-assembled diphenylalanine peptide nanotubes display well-defined structural parameters that have been characterized through various analytical techniques. Research has revealed specific dimensions and energetic properties of these nanotubes, which can be influenced by factors such as the stereochemical configuration of the peptides and the presence of water molecules within the nanotube cavities .

Table 2: Structural Parameters of Diphenylalanine Peptide Nanotubes

ParameterEmpty D-FF PNTWater-filled D-FF PNTEmpty L-FF PNTWater-filled L-FF PNT
R₁ (Å)15.27115.04215.18015.030
R₂ (Å)12.21812.09812.13512.075
Total Energy (eV)-1593.318267-1657.643468-1608.735638-1657.600241
Polarization (C/m²)~0.140.133~0.1390.132

Thermal Properties and Reactivity

Cyclization Reactions and Thermal Stability

When subjected to elevated temperatures (approximately 125°C), DL-diphenylalanine undergoes spontaneous cyclization, resulting in the formation of diketopiperazine (DKP) dipeptide as the sole product. Interestingly, this reaction proceeds more rapidly for LD-diphenylalanine compared to LL-diphenylalanine . The thermal behavior of these compounds provides valuable insights into their stability and potential applications in environments where temperature fluctuations may occur.

Chirality Synchronization Phenomena

A particularly fascinating aspect of DL-diphenylalanine's reactivity involves the behavior of the diketopiperazine dipeptides formed from LD or DL diphenylalanine. These compounds demonstrate unexpected optical activity, with opposite vibrational circular dichroism (VCD) spectra for products formed from LD versus DL reagents. This phenomenon has been explained in terms of "chirality synchronization" between monomers within the crystal structure, which maintains the symmetry of the reagent and results in the formation of a new chiral phase composed of transiently chiral molecules .

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of DL-diphenylalanine typically involves specialized methods to control stereochemistry and ensure appropriate peptide bond formation. For the D-isomer component specifically, documented approaches include a two-step process:

  • Hydrogenation reduction of acetamidocinnamic acid and derivatives in the presence of a chiral catalyst to obtain acetamido-D-phenylalanine

  • Hydrolysis reaction to remove the acetyl group, yielding D-phenylalanine

The specific synthesis method described in patent literature involves performing these reactions under controlled conditions, including:

  • Conducting hydrogenation in an autoclave with methanol as a solvent

  • Maintaining specific hydrogen pressures (0.7-4MPa) and temperatures (20-80°C)

  • Precise reaction timing (2-10 hours)

  • Controlled hydrolysis using hydrochloric acid followed by pH adjustment to approximately 5.5

Protecting Groups and Specialized Techniques

Advanced synthesis approaches for DL-diphenylalanine and its derivatives often employ protecting groups to facilitate selective reactions. One common protecting group is 9-fluorenylmethoxycarbonyl (FMOC), which shields the amino group during specific reaction steps. FMOC-DL-3,3-diphenylalanine represents one such protected form of the compound, with distinctive chemical and physical properties that can be leveraged for various applications .

Biological and Therapeutic Applications

Pain Management Mechanisms

The combination of D- and L-phenylalanine (DLPA) has demonstrated significant potential in pain management through multiple complementary mechanisms. The L-form contributes to enhancing levels of mood-elevating neurotransmitters including dopamine, epinephrine, and norepinephrine. Meanwhile, the D-form functions by blocking an enzyme called carboxypeptidase A, which has been associated with intensifying pain perception .

Additionally, the combination effectively blocks the activity of another enzyme called enkephalinase. This inhibition prevents the degradation of enkephalins, which are the brain's natural pain-killing substances belonging to the same family as endorphins. Through this mechanism, DLPA promotes the body's endogenous analgesic response while simultaneously improving mood .

Effects on Mood and Depression

Research investigations have indicated that DLPA may have significant applications in addressing depression and mood disorders. Early clinical studies found that DLPA administration reduced agitation, feelings of sluggishness, and depressed mood in patients diagnosed with depression. These effects were observed within a relatively short treatment period of 20 days, with 12 out of 20 patients achieving sufficient improvement to be discharged without requiring further treatment .

In subsequent clinical investigations, both DLPA and D-phenylalanine have demonstrated efficacy in addressing unipolar depression. Researchers reported that a majority of patients (17 of 23) experienced complete emotional stability and equanimity without any observed adverse reactions. Notably, the DLPA form required only half the dose of single D-phenylalanine to achieve comparable results, suggesting a synergistic effect between the two isomeric forms .

Table 3: Therapeutic Applications of DL-Phenylalanine

ApplicationMechanismObserved EffectsReference
Pain ManagementBlocks carboxypeptidase A and enkephalinase enzymesReduced pain perception, enhanced natural pain relief
Depression TreatmentIncreases mood-elevating neurotransmittersReduced agitation, improved mood, emotional stability
Mood EnhancementCombined effects on neurotransmitters and endorphin pathwaysImproved sense of well-being and emotional balance

Technological Applications and Future Directions

Nanomaterials Development

The unique self-assembling properties of DL-diphenylalanine create significant opportunities for the development of novel nanomaterials with specialized characteristics. The peptide nanotubes formed through self-assembly processes demonstrate interesting electrical properties, with polarization values that can be modulated by the presence of water molecules within the nanotube cavities . These properties make DL-diphenylalanine-based nanostructures potentially valuable for applications in sensors, electronics, and other technological domains.

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